2-(4-甲氧基苯基)吡咯烷

描述

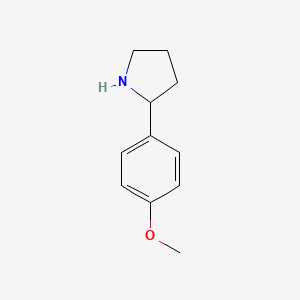

2-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-(4-methoxyphenyl)pyrrolidine . It is a liquid that appears colorless to light yellow to light orange .

Synthesis Analysis

The synthesis of pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, involves various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands . The synthesis of 2-(4-Methoxyphenyl)pyrrolidine and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 4-methoxyphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 .Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)pyrrolidine is a liquid that appears colorless to light yellow to light orange . It has a molecular weight of 177.25 . The storage temperature for this compound is 4°C . .科学研究应用

结构和构象分析

- 4-羟基-5-(4-甲氧基苯基)吡咯烷-2-酮:该化合物展示了独特的信封构象,并且是通过氢键相互连接形成螺旋链的一部分,有助于对分子几何和相互作用的理解 (M. Fazli Mohammat et al., 2008)。

- 4-硝基苄基 3,4-双(乙酰氧基)-2-(4-甲氧基苯基)吡咯烷-1-羧酸酯:这种衍生物具有四取代吡咯烷环,为复杂有机分子的晶体结构和化学提供了见解 (Sofia Dallasta Pedroso et al., 2020)。

- 5'-苯基螺[吲哚-3,2'-吡咯烷]-2-酮衍生物的合成和晶体结构:这些化合物具有螺环吲哚-吡咯烷环系统,对于理解生物活性和药理相关生物碱中常见的结构基序具有重要意义 (J. Sundar et al., 2011)。

化学合成和应用

- 5-甲氧基-3-吡咯烯-2-酮的合成:本研究中概述的合成5-甲氧基-3-吡咯烯-2-酮的方法对于制备用于农药和药用化合物的化合物至关重要 (F. Ghelfi et al., 2003)。

- 新型吡咯烷衍生物的合成、抗心律失常和降压作用:这项研究展示了吡咯烷衍生物的合成,突出它们在开发新型抗心律失常和降压药物中的潜力 (Barbara Malawska et al., 2002)。

- 吡咯烷-2-酮的合成和抗炎活性:该研究详细介绍了特定吡咯烷-2-酮的合成,显示出作为抗炎药物具有减少溃疡作用的有希望结果 (H. Ikuta et al., 1987)。

光物理和光学性质

- 甲氧基苯基取代的C60-吡咯烷衍生物的合成和荧光:这项研究揭示了特定C60-吡咯烷衍生物的荧光性质,有助于理解有机化学中的光学性质 (Dejian Zhou et al., 2010)。

材料科学和腐蚀研究

- 吡啶衍生物作为钢铁的缓蚀剂:这项研究探讨了吡啶衍生物,包括4-甲氧基苯基,在工业应用中的缓蚀作用 (K. R. Ansari et al., 2015)。

抗菌和抗真菌应用

- 来自刺叶胡椒的抗真菌酰胺:关于来自刺叶胡椒叶的吡咯烷酰胺的研究,展示了其作为抗真菌剂的有效性 (A. Alécio et al., 1998)。

- 吡咯烷-3-腈衍生物的合成、表征和抗菌活性:本文详细介绍了新型吡咯烷-3-腈衍生物的抗菌性能,强调了它们在抗菌应用中的潜力 (M. El-Mansy et al., 2018)。

安全和危害

未来方向

Pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 2-(4-methoxyphenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . These compounds play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Mode of Action

Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .

Biochemical Pathways

It is known that pyrrolidine derivatives, including 2-(4-methoxyphenyl)pyrrolidine, have diverse enzyme inhibitory effects . This suggests that these compounds may interact with various biochemical pathways, leading to their downstream effects.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives, including 2-(4-methoxyphenyl)pyrrolidine, exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that these compounds may have various molecular and cellular effects.

Action Environment

It is known that the physicochemical properties of pyrrolidine derivatives, including 2-(4-methoxyphenyl)pyrrolidine, can be modified to obtain the best adme/tox results for drug candidates . This suggests that these compounds may be designed to be more effective and stable under various environmental conditions.

属性

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395996 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74190-66-2 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the benzodioxole group in 2-(4-methoxyphenyl)pyrrolidine-based endothelin receptor antagonists, and what happens when this group is modified?

A1: Research indicates that while the benzodioxole group is commonly found in endothelin receptor antagonists like A-127722 [(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid], it is not essential for potent antagonistic activity. [] Replacing the benzodioxole with oxygenated benzenes, like p-anisyl, resulted in compounds with low-nanomolar IC50 values for endothelin receptors. Furthermore, removing the oxygen atoms entirely from the benzodioxole, yielding dihydrobenzofuran analogs, led to even more potent compounds with subnanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. [] This discovery highlights the potential for developing novel, highly potent and selective endothelin receptor antagonists without the benzodioxole moiety.

Q2: How does the structure of 2-(4-methoxyphenyl)pyrrolidine derivatives influence their interaction with endothelin receptors?

A2: The specific structure-activity relationships of 2-(4-methoxyphenyl)pyrrolidine derivatives and their interactions with endothelin receptors are complex and can be influenced by various substitutions around the pyrrolidine core. For instance, the presence and position of substituents on the pyrrolidine ring, such as acetyloxy groups, can influence the overall conformation of the molecule and potentially impact its binding affinity. [, ] Research suggests that the N-terminus plays a significant role, as modifications in this region significantly impact binding affinity and receptor subtype selectivity. [] Further investigation into the precise structural features that govern the binding interactions and selectivity profiles of these compounds is crucial for designing more potent and selective endothelin receptor antagonists.

Q3: What are the potential therapeutic benefits of combining endothelin A receptor antagonists with other medications, particularly in the context of metabolic syndrome?

A3: Studies suggest that combining endothelin A receptor antagonists, such as ABT-627 (atrasentan), with thiazide diuretics like chlorthalidone might provide enhanced therapeutic benefits in managing metabolic syndrome. [] In a rat model, this combination therapy demonstrated superior blood pressure reduction and kidney protection compared to either drug alone. [] The combined treatment also significantly reduced markers of inflammation and oxidative stress, further supporting its potential in mitigating metabolic syndrome complications. These findings highlight the potential of combination therapies targeting multiple pathways for more effective management of complex metabolic disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)

![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)